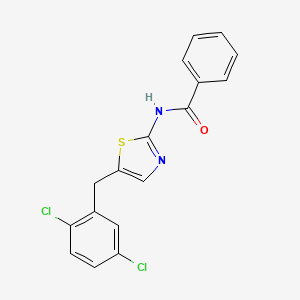
7-(4-chlorobenzyl)-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-chlorobenzyl)-3-methyl-8-(octylthio)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family. This compound is characterized by the presence of a chlorobenzyl group, a methyl group, and an octylthio group attached to the purine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorobenzyl)-3-methyl-8-(octylthio)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method starts with the chlorination of 4-chlorotoluene to produce 4-chlorobenzyl chloride . This intermediate is then reacted with a purine derivative under specific conditions to introduce the chlorobenzyl group. The octylthio group is introduced through a thiolation reaction, where an octylthiol is reacted with the purine derivative in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the use of potentially hazardous reagents and conditions.
Análisis De Reacciones Químicas
Types of Reactions
7-(4-chlorobenzyl)-3-methyl-8-(octylthio)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound into its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Sodium cyanide (NaCN) or potassium thiocyanate (KSCN) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced purine derivatives.
Substitution: Substituted purine derivatives with various nucleophiles.
Aplicaciones Científicas De Investigación
7-(4-chlorobenzyl)-3-methyl-8-(octylthio)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of pharmaceuticals and other organic compounds.
Mecanismo De Acción
The mechanism of action of 7-(4-chlorobenzyl)-3-methyl-8-(octylthio)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
4-chlorobenzyl chloride: A precursor in the synthesis of the compound.
Benzyl chloride: Another chlorinated benzyl compound with similar reactivity.
4-chlorobenzyl alcohol: A related compound with a hydroxyl group instead of a chlorine atom.
Uniqueness
7-(4-chlorobenzyl)-3-methyl-8-(octylthio)-3,7-dihydro-1H-purine-2,6-dione is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C21H27ClN4O2S |
|---|---|
Peso molecular |
435.0 g/mol |
Nombre IUPAC |
7-[(4-chlorophenyl)methyl]-3-methyl-8-octylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C21H27ClN4O2S/c1-3-4-5-6-7-8-13-29-21-23-18-17(19(27)24-20(28)25(18)2)26(21)14-15-9-11-16(22)12-10-15/h9-12H,3-8,13-14H2,1-2H3,(H,24,27,28) |
Clave InChI |
HUAQYPDQQMVYEM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCSC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)NC(=O)N2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate](/img/structure/B11991336.png)


![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)butanamide](/img/structure/B11991356.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991365.png)

![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]isonicotinohydrazide](/img/structure/B11991379.png)
![methyl (2E)-2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11991386.png)


![N-[(1Z)-1-(4-methoxyphenyl)-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11991389.png)
![4-(2-chlorobenzyl)-N-[(E)-(3-methyl-2-thienyl)methylidene]-1-piperazinamine](/img/structure/B11991398.png)
![2,6-dimethoxy-4-{(E)-[2-({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenyl acetate](/img/structure/B11991411.png)
